Methyl 5-amino-1H-imidazole-2-carboxylate
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Overview
Description
Methyl 5-amino-1H-imidazole-2-carboxylate is a heterocyclic compound that features an imidazole ring substituted with an amino group at the 5-position and a carboxylate ester at the 2-position
Mechanism of Action
Target of Action
Methyl 5-amino-1H-imidazole-2-carboxylate is a compound that has been identified as a potential inhibitor for certain types of cancer . .
Mode of Action
It is suggested that it may exert its effects by modulating cellular signaling pathways, thereby inhibiting the growth and spread of cancer cells .
Biochemical Pathways
It is suggested that it may influence cellular signaling pathways, which play a crucial role in the regulation of cell growth and proliferation .
Result of Action
It is suggested that it may inhibit the growth and spread of cancer cells .
Action Environment
Factors such as temperature, ph, and the presence of other substances can significantly impact the activity and stability of a compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-amino-1H-imidazole-2-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an amino acid derivative with a formamide derivative, followed by cyclization to form the imidazole ring. The reaction conditions often include the use of catalysts and specific solvents to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the compound efficiently .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-amino-1H-imidazole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylate ester can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted imidazole derivatives.
Scientific Research Applications
Methyl 5-amino-1H-imidazole-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis
Comparison with Similar Compounds
Similar Compounds
- Methyl 1H-imidazole-1-carboxylate
- Methyl 2-amino-1H-imidazole-4-carboxylate
- Methyl 4-amino-1H-imidazole-5-carboxylate
Uniqueness
Methyl 5-amino-1H-imidazole-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the amino group at the 5-position and the carboxylate ester at the 2-position allows for unique interactions with molecular targets, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
methyl 5-amino-1H-imidazole-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O2/c1-10-5(9)4-7-2-3(6)8-4/h2H,6H2,1H3,(H,7,8) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKMRKTYOBNPJQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=C(N1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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